molecular formula C15H8FNO4 B2754436 2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione CAS No. 681854-32-0

2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2754436
CAS No.: 681854-32-0
M. Wt: 285.23
InChI Key: QCLWCICZXQZQMW-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by a 2-fluorophenyl carbonyloxy substituent. Phthalimide derivatives are widely studied for their biological activities, including anticonvulsant, anti-inflammatory, and antiviral properties .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FNO4/c16-12-8-4-3-7-11(12)15(20)21-17-13(18)9-5-1-2-6-10(9)14(17)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLWCICZXQZQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines . One common method includes the reaction of phthalic anhydride with 2-fluorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Phthalimide Derivatives and Their Properties
Compound Name (CAS or ID) Substituent(s) Molecular Weight Biological Activity Key Reference
Target Compound 2-Fluorophenyl carbonyloxy ~285.22 (estimated) Hypothesized anticonvulsant -
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (13) Phenylethyl ~265.29 Anticonvulsant (PTZ/MES models)
5-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (14) Nitro + phenylethyl ~310.29 Enhanced anticonvulsant activity vs. non-nitro analogs
2-[(2-Chloro-6-fluorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione (CAS 303997-16-2) Chloro-fluorobenzyloxy 305.69 Unknown (structural similarity suggests sodium channel modulation)
2-(3-Chloro-2-fluorophenyl)-1H-isoindole-1,3(2H)-dione (CAS 105743-94-0) 3-Chloro-2-fluorophenyl 275.66 Unknown (potential antiviral/anticonvulsant)
2-[3-(Trifluoromethyl)phenoxy]ethyl-1H-isoindole-1,3(2H)-dione (CAS 321432-39-7) Trifluoromethylphenoxyethyl 335.28 Unknown (electron-withdrawing CF₃ may enhance stability)
2-[(2-Nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione (CAS 30777-83-4) Nitrobenzyloxy 298.25 Synthetic intermediate; no reported bioactivity

Pharmacological and Electronic Properties

Anticonvulsant Activity
  • Phenylethyl Derivatives (Compounds 13 and 14) : These analogs exhibit potent activity in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. Molecular docking studies suggest that the phenylethyl group enhances interactions with the open-pore conformation of voltage-gated sodium channels, akin to phenytoin . The nitro group in Compound 14 further improves efficacy, likely due to increased electron-withdrawing effects .
  • However, fluorine’s smaller size and higher electronegativity could alter steric interactions compared to bulkier groups like phenylethyl .
Electronic and Steric Effects
  • 5,6-Dichloro-Substituted Analogs (e.g., 5,6-dichloro-2-(2-fluorophenyl)-isoindoline-1,3-dione ): Chlorine atoms increase lipophilicity and electron-withdrawing effects, which may enhance membrane permeability and target engagement. The target compound lacks chloro-substitution but retains fluorine’s electronegativity, suggesting a balance between solubility and binding .

Biological Activity

2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione, also known by its CAS number 681854-32-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H8FNO4, with a molecular weight of 285.23 g/mol. The structure includes a fluorophenyl group which may enhance its biological activity compared to other isoindole derivatives.

PropertyValue
Molecular FormulaC15H8FNO4
Molecular Weight285.23 g/mol
CAS Number681854-32-0
Melting PointNot specified
Boiling PointNot specified

Biological Activity

Recent studies have indicated that this compound exhibits various biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

A study investigating a series of isoindole derivatives highlighted the anti-inflammatory potential of compounds similar to this compound. These compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The results showed that certain derivatives had significant inhibitory effects on COX-1 and COX-2:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3e56.4357.14
3o69.56Not specified

The introduction of fluorine in the phenyl ring was noted to enhance the activity against COX-2 compared to other structural variants .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that isoindole derivatives can induce cytotoxicity in various cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (μM)
3dHuman Dermal Fibroblasts86.55
3mVarious Cancer Lines563.49

These findings suggest that modifications in the structure can significantly affect the biological activity and selectivity towards cancer cells.

The mechanism by which this compound exerts its effects likely involves interaction with specific enzymes and receptors involved in inflammatory pathways and cancer cell signaling. Molecular docking studies have been used to predict binding affinities with COX enzymes, providing insights into how structural changes influence activity .

Case Studies

Several case studies have documented the efficacy of isoindole derivatives in preclinical models:

  • Study on Inflammatory Models : A series of isoindole derivatives were tested in animal models of inflammation, showing reduced edema and inflammatory markers when treated with compounds similar to this compound.
  • Cancer Cell Line Studies : Research has demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Q & A

Q. What is the optimized synthetic route for 2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione, and what factors influence reaction yield?

The compound is synthesized via refluxing equimolar amounts of 2-hydroxy-1H-isoindole-1,3(2H)-dione and 1-(2,4-difluorophenyl)methanamine in ethanol for 1 hour, followed by slow evaporation to yield 72% crystalline product. Key factors include:

  • Stoichiometric control : Equimolar ratios minimize side reactions.
  • Solvent choice : Ethanol balances solubility and reflux temperature (78°C).
  • Crystallization : Slow evaporation ensures high-quality crystals for X-ray analysis .

Q. How can researchers achieve high-purity crystals for structural characterization?

Crystallization via slow ethanol evaporation is critical. X-ray refinement involves:

  • Hydrogen placement : H1 located via difference Fourier maps (O–H adjusted to 0.82 Å).
  • Constraints : C–H distances constrained to 0.93–0.97 Å with riding models for non-polar H atoms.
  • Thermal parameters : Uiso(H) set to 1.2×Ueq of parent atoms to improve refinement accuracy .

Advanced Research Questions

Q. How do fluorinated substituents influence the compound’s bioactivity, and what assays validate this?

Fluorine enhances lipophilicity and metabolic stability. For bioactivity evaluation:

  • Antimicrobial testing : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (H37Rv), as demonstrated for structurally related isoindole-diones with IC50 <10 µg/mL .
  • Structure-activity relationships (SAR) : Compare with analogs like 5,6-dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione, where electron-withdrawing groups improve membrane penetration .

Q. What computational methods predict the compound’s physicochemical properties?

  • Density Functional Theory (DFT) : Analyze electrostatic potential maps to assess fluorine’s impact on electron distribution.
  • Molecular docking : Model interactions with biological targets (e.g., viral proteases) using software like AutoDock Vina, referencing MERS-CoV inhibitor studies .
  • Solubility prediction : Use Hansen solubility parameters (HSPs) with ethanol as a reference solvent .

Q. How can reaction byproducts be minimized during acylation of isoindole-dione precursors?

  • Stepwise activation : React acyl chlorides with isoindole-dione alkoxides at 0–5°C under anhydrous conditions.
  • Purification : Monitor via TLC (hexane:EtOAc 3:1) and use flash chromatography (SiO2, 40–63 µm) with gradient elution (0–50% EtOAc in hexane) to isolate the target compound (>95% purity) .

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